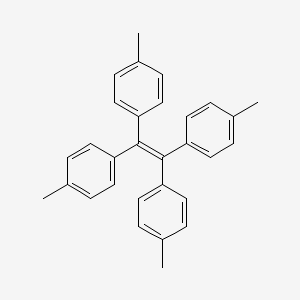

Tetra-p-tolylethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCWMJBIJTDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207042 | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-43-6 | |

| Record name | Tetra-p-tolylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Tetra-p-tolylethene: A Mechanistic and Practical Guide

Abstract

Tetra-p-tolylethene (TPE-4Me), a cornerstone of modern materials science, is a prime example of a molecule exhibiting aggregation-induced emission (AIE). Its unique photophysical properties, characterized by strong fluorescence in the aggregated state, have positioned it as a critical component in the development of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1] This technical guide provides an in-depth exploration of the predominant synthesis mechanism of this compound, focusing on the McMurry coupling reaction. We will delve into the mechanistic intricacies of this powerful carbon-carbon bond-forming reaction, offer a detailed, field-tested experimental protocol, and present a comprehensive guide to the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, systematically named 1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene, is an aromatic hydrocarbon with the chemical formula C30H28.[2] Its molecular structure, featuring four p-tolyl groups attached to a central ethene core, imparts significant steric hindrance. This crowding prevents efficient π-π stacking in the solid state, a phenomenon that typically quenches fluorescence in many aromatic compounds. Instead, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield – the hallmark of aggregation-induced emission.[1] The tolyl groups, with their electron-donating methyl substituents, further modulate the electronic properties of the molecule compared to its parent compound, tetraphenylethylene.[1]

The Cornerstone of Synthesis: The McMurry Coupling Reaction

The most prevalent and effective method for the synthesis of this compound is the McMurry coupling reaction.[1] This reductive coupling of two ketone or aldehyde molecules to form an alkene is a powerful tool in organic synthesis, particularly for the formation of sterically hindered double bonds.[3] The reaction is named after its co-discoverer, John E. McMurry.[3]

The Precursor: Synthesis of 4,4'-Dimethylbenzophenone

The journey to this compound begins with its precursor, 4,4'-dimethylbenzophenone. This diaryl ketone is most commonly synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, p-toluoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3).

Experimental Protocol: Synthesis of 4,4'-Dimethylbenzophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: A solution of p-toluoyl chloride in toluene is added dropwise to the stirred suspension at a controlled temperature, typically between 0 and 5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol or a mixture of ethanol and water, to yield 4,4'-dimethylbenzophenone as a crystalline solid.

The Core Reaction: McMurry Coupling of 4,4'-Dimethylbenzophenone

The heart of the synthesis lies in the reductive coupling of 4,4'-dimethylbenzophenone using a low-valent titanium reagent. This reagent is typically generated in situ from a titanium (III) or titanium (IV) chloride salt, such as TiCl3 or TiCl4, and a reducing agent like zinc powder or lithium aluminum hydride (LiAlH4).[3] The reaction is generally performed in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF), which effectively solubilizes the intermediate complexes.[3]

2.2.1. Mechanistic Deep Dive

The McMurry coupling is understood to proceed in two main stages:

-

Pinacol Formation: The low-valent titanium species, acting as a single-electron donor, reduces the carbonyl group of two 4,4'-dimethylbenzophenone molecules to form ketyl radical anions. These radicals then dimerize to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[3] This step is analogous to the pinacol coupling reaction.

-

Deoxygenation: The titanium pinacolate intermediate then undergoes deoxygenation, driven by the high oxophilicity of titanium, to form the central carbon-carbon double bond of this compound. The titanium is oxidized in the process, typically forming titanium dioxide upon aqueous work-up.[4]

Caption: The two-step mechanism of the McMurry coupling reaction.

Experimental Protocol for the Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the McMurry coupling reaction.

Materials and Reagents:

-

4,4'-Dimethylbenzophenone

-

Titanium (IV) chloride (TiCl4)

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

10% Aqueous Potassium Carbonate (K2CO3) solution

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add activated zinc dust.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium (IV) chloride dropwise to the stirred suspension. The reaction is exothermic and the color of the mixture will turn from yellow to black, indicating the formation of low-valent titanium species.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

-

Coupling Reaction:

-

Dissolve 4,4'-dimethylbenzophenone in anhydrous THF.

-

Add the solution of 4,4'-dimethylbenzophenone dropwise to the refluxing black suspension of the low-valent titanium reagent.

-

Continue to heat the reaction mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a 10% aqueous solution of potassium carbonate.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two main signals. The aromatic protons of the p-tolyl groups typically appear as a multiplet in the range of δ 6.8-7.2 ppm. The methyl protons give rise to a sharp singlet at approximately δ 2.2-2.3 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key signals include those for the sp² carbons of the ethene double bond, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M+) corresponding to the molecular weight of C30H28 (388.5 g/mol ) should be observed.[2]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The reported melting point of this compound can be used as an indicator of purity.

| Property | Expected Value | Reference |

| Molecular Formula | C30H28 | [2] |

| Molecular Weight | 388.54 g/mol | |

| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 16H, Ar-H), ~2.2-2.3 (s, 12H, CH₃) | [1] |

| Melting Point | Varies depending on purity and source | |

| Appearance | White to off-white solid |

Conclusion

The McMurry coupling reaction stands as a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with a meticulous experimental technique, is paramount to achieving high yields of the pure product. The unique photophysical properties of this compound, stemming from its distinct molecular architecture, continue to drive innovation in materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and characterization of this remarkable molecule, empowering researchers to explore its vast potential in a range of advanced applications.

References

An In-depth Technical Guide to the Aggregation-Induced Emission Mechanism in Tetra-p-tolylethene

Foreword for the Modern Researcher

In the landscape of photophysical phenomena, few discoveries have been as counter-intuitive and impactful as Aggregation-Induced Emission (AIE). For decades, the prevailing wisdom dictated that molecular aggregation was the nemesis of luminescence, a phenomenon known as Aggregation-Caused Quenching (ACQ). The groundbreaking discovery of AIE by Professor Ben Zhong Tang and his team in 2001 fundamentally challenged this dogma.[1] Molecules exhibiting AIE, termed AIEgens, are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. Tetra-p-tolylethene (TPE), a derivative of tetraphenylethene, stands as the archetypal AIEgen, a model system whose study has illuminated the core principles of this fascinating effect.[2][3] This guide moves beyond a mere description of the phenomenon to provide a deep, mechanistic understanding of AIE in TPE, grounded in experimental evidence and theoretical principles. We will explore the causality behind the experimental designs, present actionable protocols, and offer insights relevant to researchers, particularly those in materials science, bio-imaging, and drug development.

The Central Dogma: Restriction of Intramolecular Motion (RIM)

The photophysical behavior of TPE is dictated by its unique molecular architecture. The molecule features a central ethylene stator connected to four p-tolyl rotors, resulting in a highly twisted, propeller-like conformation.[4] This non-planar structure is the key to understanding its AIE characteristics. The widely accepted mechanism for AIE in TPE is the Restriction of Intramolecular Motion (RIM) .[5][6][7][8]

-

In Dilute Solution: When TPE is dissolved in a good solvent like tetrahydrofuran (THF), the individual molecules are well-solvated and isolated. Upon photoexcitation, the p-tolyl rotors undergo active, low-frequency rotational and vibrational motions. These dynamic motions serve as efficient non-radiative decay channels, allowing the excited-state energy to dissipate primarily as heat. Consequently, the radiative decay (fluorescence) is suppressed, and the solution appears non-emissive.[6][9]

-

In the Aggregated State: When TPE molecules are forced to aggregate, for instance, by adding a poor solvent (e.g., water) to a THF solution, their physical environment changes drastically. In the aggregate or solid state, intermolecular steric hindrance and potential C-H···π interactions severely restrict the intramolecular rotations and vibrations of the p-tolyl rotors.[10] This physical constraint effectively blocks the non-radiative decay pathways. With the primary energy dissipation route obstructed, the excited-state energy is channeled into the radiative decay pathway, resulting in strong fluorescence emission.[1][6]

This "turn-on" emission is the hallmark of the AIE phenomenon. The following diagram illustrates this core principle.

Caption: The RIM mechanism: free intramolecular motion in solution leads to non-radiative decay, while restricted motion in aggregates channels energy into strong fluorescence.

Experimental Validation: From Hypothesis to Evidence

Scientific integrity demands that a proposed mechanism be rigorously tested. The RIM hypothesis for TPE is supported by a suite of photophysical experiments that are both elegant in their design and conclusive in their results.

Photoluminescence (PL) Spectroscopy in Solvent Mixtures

Causality: The most direct method to observe AIE is to induce aggregation in a controlled manner. By using a binary solvent system composed of a good solvent (e.g., THF) and a poor or "anti-solvent" (e.g., water), we can systematically tune the degree of TPE aggregation. As the fraction of the anti-solvent increases, the solubility of the hydrophobic TPE molecules decreases, forcing them to form nanoaggregates.[11] If the RIM mechanism is correct, we should observe a direct correlation between aggregation and fluorescence turn-on.

Step-by-Step Protocol: AIE Measurement in THF/Water Mixtures

-

Stock Solution Preparation: Prepare a stock solution of TPE in THF at a concentration of 1 x 10⁻³ M.

-

Sample Preparation: In a series of 10 clean vials, prepare 3 mL samples with varying water fractions (f_w) from 0% to 99%. For example, to prepare a sample with f_w = 60%, mix 1.2 mL of the TPE stock solution with 1.8 mL of deionized water while vortexing to ensure proper mixing and aggregate formation. Note: The final TPE concentration should be kept constant across all samples by adjusting the stock concentration and volumes accordingly.

-

Equilibration: Allow the prepared mixtures to equilibrate for at least 10 minutes before measurement.

-

PL Measurement: Using a fluorescence spectrophotometer, record the emission spectrum for each sample. A common excitation wavelength for TPE is in the range of 310-330 nm.[12] Record the emission intensity, typically from 350 nm to 650 nm.

-

Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (f_w).

Expected Data & Interpretation

The experiment will yield a characteristic plot where the fluorescence intensity is negligible at low water fractions (0-60%) and then exhibits a sharp, dramatic increase at higher water fractions, indicating the onset of intense emission upon aggregation.[11]

| Water Fraction (f_w, %) | TPE State | Relative Fluorescence Intensity (a.u.) |

| 0 | Molecularly Dissolved | ~1 |

| 20 | Molecularly Dissolved | ~1 |

| 40 | Molecularly Dissolved | ~1.5 |

| 60 | Onset of Aggregation | ~10 |

| 80 | Aggregated | ~80 |

| 90 | Highly Aggregated | ~150 |

| 99 | Highly Aggregated | ~165 |

Note: The values in the table are representative and illustrate the expected trend.

Caption: Workflow for characterizing AIE using PL spectroscopy in binary solvent mixtures.

Quantitative Analysis: Fluorescence Quantum Yield (Φ_F)

Causality: While PL intensity provides qualitative evidence, the fluorescence quantum yield (Φ_F) offers a quantitative measure of emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. A drastic increase in Φ_F upon aggregation provides strong quantitative support for the RIM mechanism, as it directly reflects the suppression of non-radiative decay pathways.

Protocol: Absolute Quantum Yield Measurement

The most accurate method for measuring Φ_F of aggregated samples is the absolute method, which uses an integrating sphere.

-

System Setup: Calibrate the fluorescence spectrometer equipped with an integrating sphere according to the manufacturer's instructions.

-

Blank Measurement: Record the spectrum of the excitation source (e.g., 320 nm laser or xenon lamp output) with a cuvette containing the pure solvent (for solution state) or the corresponding solvent mixture without the AIEgen (for aggregate state). This measures the scattering profile of the blank.

-

Sample Measurement: Place the cuvette containing the TPE solution or aggregate suspension inside the sphere and record the entire spectrum, which includes the scattered excitation light and the emitted fluorescence.

-

Calculation: The instrument's software calculates the Φ_F by comparing the integrated intensity of the lamp profile in the blank and sample measurements with the integrated intensity of the sample's emission spectrum.

Expected Data & Interpretation

The quantum yield of TPE in a pure THF solution is typically very low (<1%), while in the aggregated state (e.g., f_w = 99%), it can increase dramatically, often exceeding 30-50% or even higher for certain derivatives.[13][14][15] This significant enhancement confirms that the radiative decay process becomes overwhelmingly dominant in the aggregate state.

| Sample State | Solvent System | Typical Quantum Yield (Φ_F) |

| Molecularly Dissolved | Pure THF | < 1% |

| Aggregated | THF/Water (f_w=99%) | > 40% |

Probing Excited-State Dynamics: Time-Resolved Fluorescence

Causality: Time-resolved fluorescence spectroscopy measures the lifetime (τ) of the excited state. The lifetime is inversely proportional to the sum of the radiative (k_r) and non-radiative (k_nr) decay rates (τ = 1 / (k_r + k_nr)). By measuring τ and Φ_F, we can dissect the contributions of these two competing pathways. According to the RIM model, the value of k_nr should plummet upon aggregation.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Sample Preparation: Prepare two samples of TPE: one in pure THF and one in a THF/water mixture (f_w = 99%).

-

Instrumentation: Use a TCSPC system with a pulsed laser diode or Ti:Sapphire laser for excitation (e.g., at 320 nm).

-

Data Acquisition: Collect the fluorescence decay profiles for both samples at their respective emission maxima. Also, record an instrument response function (IRF) using a scattering solution.

-

Data Analysis: Deconvolute the IRF from the sample decay profiles and fit the resulting curves to an exponential decay model to extract the fluorescence lifetime (τ). Calculate the rate constants using the formulas: k_r = Φ_F / τ and k_nr = (1 - Φ_F) / τ .

Expected Data & Interpretation

In THF, TPE exhibits a very short lifetime due to the high non-radiative decay rate. In the aggregated state, the lifetime increases significantly.[16] The calculated rate constants will show that while k_r remains relatively constant, k_nr decreases by several orders of magnitude, providing definitive proof that the AIE effect stems from the blocking of non-radiative channels.

| Sample State | Φ_F | Lifetime (τ) | k_r (s⁻¹) | k_nr (s⁻¹) |

| Solution | 0.01 | ~0.1 ns | ~1.0 x 10⁸ | ~9.9 x 10⁹ |

| Aggregate | 0.50 | ~5.0 ns | ~1.0 x 10⁸ | ~1.0 x 10⁸ |

Note: Values are illustrative to demonstrate the principle.

Theoretical Corroboration and Structural Insights

Modern computational chemistry provides powerful tools to validate the RIM mechanism from a theoretical standpoint.[17]

-

Density Functional Theory (DFT): Ground-state calculations using DFT confirm the twisted, propeller-like geometry of the TPE molecule.[10][18]

-

Time-Dependent DFT (TD-DFT): Calculations on the excited state can map the potential energy surface as a function of the phenyl rings' rotation. These studies reveal the presence of a conical intersection or a low-energy pathway accessible through rotation in the isolated molecule, which facilitates rapid, non-radiative decay back to the ground state.[19] In a simulated aggregated environment, this pathway becomes energetically unfavorable, corroborating the RIM model.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of TPE provides a static snapshot of its conformation in the solid state. The crystal structure clearly shows that the phenyl rings are locked in a twisted conformation due to dense molecular packing, physically demonstrating the restriction of intramolecular motion.

Conclusion and Relevance for Drug Development

The aggregation-induced emission of this compound is a textbook example of how restricting intramolecular motion can be harnessed to switch on light emission. The mechanism is robustly supported by a combination of steady-state and time-resolved spectroscopy, quantum yield measurements, and theoretical calculations.

For researchers in drug development and the life sciences, this understanding is not merely academic. The "turn-on" nature of AIEgens is a powerful attribute for creating highly sensitive and specific bioprobes.[20] An AIEgen can be designed to be non-emissive in aqueous biological media but to fluoresce brightly upon binding to a target protein, entering a hydrophobic cell membrane, or being released from a nanocarrier in a specific cellular compartment.[5][21] This high signal-to-background ratio is ideal for:

-

High-contrast cellular imaging. [3]

-

Real-time monitoring of drug release.

-

Sensing of biologically relevant analytes. [22]

-

Image-guided therapy and theranostics.

By grasping the core RIM mechanism of TPE, scientists are better equipped to rationally design the next generation of advanced AIEgens for tackling complex challenges in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 5831-43-6 | Benchchem [benchchem.com]

- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic connotations of restriction of intramolecular motions (RIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies | 科研之友 [test.scholarmate.com]

- 9. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]

- 11. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery of Novel Tetra-p-tolylethene Derivatives

Foreword: The Dawn of a New Era in Molecular Luminogens

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant limitation in the development of luminescent materials, where fluorescence is diminished or entirely extinguished in the aggregated or solid state. This has posed considerable challenges in applications requiring high emission efficiency in solid-state devices and biological systems. The discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang's group in 2001 marked a paradigm shift.[1] Molecules exhibiting AIE are non-emissive in dilute solutions but become highly luminescent upon aggregation. This unique photophysical behavior is attributed to the Restriction of Intramolecular Motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[2]

Tetra-p-tolylethene (TPE), a quintessential AIE luminogen (AIEgen), has emerged as a cornerstone in this field. Its propeller-shaped, non-planar structure is central to its AIE characteristics. In solution, the phenyl rings of TPE undergo active intramolecular rotations, dissipating excited-state energy through non-radiative pathways.[3] Upon aggregation, these rotations are physically constrained, leading to a dramatic enhancement in fluorescence emission.[1] This guide provides a comprehensive exploration of TPE, from its fundamental synthesis to the rational design and application of its novel derivatives, aimed at researchers, scientists, and drug development professionals seeking to harness the remarkable potential of AIE.

The this compound Core: Synthesis and Foundational Principles

A thorough understanding of the synthesis of the TPE core is paramount before embarking on the exploration of its derivatives. The most prevalent and effective method for synthesizing TPE is the McMurry coupling reaction, a reductive coupling of ketones to form alkenes.[4]

Precursor Synthesis: Di-p-tolylmethanone

The journey to TPE begins with its ketone precursor, di-p-tolylmethanone. This can be synthesized from readily available starting materials such as p-toluic acid.

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-toluic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride can be removed by distillation to yield p-toluoyl chloride.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluoyl chloride (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add toluene (1.1 equivalents) to the solution. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, the solvent is removed under reduced pressure. The crude di-p-tolylmethanone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Core Synthesis: McMurry Coupling of Di-p-tolylmethanone

The McMurry reaction utilizes a low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc powder or LiAlH₄, to reductively couple two molecules of a ketone.[4]

-

Preparation of the Low-Valent Titanium Reagent: In a two-neck round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, suspend zinc powder (4 equivalents) in dry tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄) (2 equivalents) dropwise to the suspension. The mixture will turn from yellow to black. After the addition, slowly warm the mixture to room temperature and then reflux for 2 hours to ensure the formation of the active low-valent titanium species.[5]

-

Coupling Reaction: Dissolve di-p-tolylmethanone (1 equivalent) in dry THF and add it dropwise to the refluxing black suspension of the titanium reagent. Continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of aqueous potassium carbonate (K₂CO₃) solution. Filter the mixture through a pad of Celite to remove the titanium oxides. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude TPE can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system like dichloromethane/methanol to yield pure this compound as a white solid.

References

- 1. A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag+ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Aggregation-Induced Emission (AIE) in Tetraphenylethylene Systems

Abstract

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant obstacle in the development of luminescent materials, where fluorophores that are highly emissive in dilute solutions see their fluorescence diminish or vanish upon aggregation.[1][2] This guide delves into the principles of a counterintuitive and revolutionary photophysical phenomenon: Aggregation-Induced Emission (AIE). Coined in 2001, AIE describes how certain molecules, termed AIE luminogens (AIEgens), are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[3][4][5] We will focus on tetraphenylethylene (TPE), the archetypal AIEgen, to provide an in-depth understanding of the core mechanisms, experimental validation protocols, and practical implications for researchers in materials science and drug development.

The Paradigm Shift: From ACQ to AIE

Fluorescence is the result of a molecule absorbing light and subsequently emitting a photon as it returns from an excited electronic state to its ground state. The efficiency of this process, known as the fluorescence quantum yield, is determined by the competition between radiative decay pathways (light emission) and non-radiative decay pathways (energy loss as heat).

In traditional planar aromatic fluorophores, close packing in the aggregate or solid state often leads to the formation of excimers or π-π stacking. These intermolecular interactions create new, non-radiative decay channels, effectively quenching fluorescence—this is the essence of ACQ.[2]

The discovery of AIE demonstrated that aggregation could, in fact, be constructive for light emission.[5] AIEgens, like TPE, possess unique structural features that favor non-radiative decay in solution. However, upon aggregation, these non-radiative pathways are blocked, forcing the molecule to release its energy radiatively.[6][7] This "light-up" capability has opened new vistas for high-performance sensors, bioimaging agents, and optoelectronic devices.[1][8][9]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism governing AIE in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM) .[6][10][11] RIM encompasses two main processes: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV). For TPE, RIR is the dominant factor.[10][11][12]

The Role of Phenyl Rotors in TPE

A TPE molecule has a propeller-shaped, non-planar geometry.[7] When a TPE molecule is dissolved in a good solvent, its four peripheral phenyl rings can freely rotate and twist around their single bonds connected to the central ethylene core.[2][7]

-

In Dilute Solution (AIE-Off State): Upon photoexcitation, the molecule enters an excited state. The energy of this excited state is rapidly dissipated through the constant, low-frequency rotational and vibrational motions of the phenyl rings.[2] This dynamic motion provides a highly efficient non-radiative decay channel, funneling the excitation energy into heat.[6][7] Consequently, the molecule returns to the ground state without emitting a photon, and the solution appears non-fluorescent.

-

In an Aggregated State (AIE-On State): When TPE molecules are forced to aggregate (e.g., by adding a poor solvent to a solution or in the solid state), they pack together. This physical constraint and intermolecular steric hindrance severely restrict the rotation of the phenyl rings.[2][11][12] With the primary non-radiative decay pathway blocked, the excited molecule has no alternative but to release its energy through the radiative pathway, resulting in strong fluorescence emission.[6][7]

This mechanistic principle is visualized in the diagram below.

Caption: The AIE mechanism in TPE is governed by the state of its phenyl rotors.

Experimental Validation of AIE in TPE: A Step-by-Step Protocol

The most common and definitive method to characterize the AIE phenomenon is through a solvent/non-solvent miscibility experiment. Here, we describe a self-validating protocol using Tetrahydrofuran (THF) as a good solvent and water as a poor solvent (precipitant).

Rationale Behind Experimental Choices

-

Solvent System (THF/Water): THF is an excellent solvent for TPE, ensuring it is molecularly dissolved and thus non-emissive. Water is a non-solvent for the hydrophobic TPE molecule and is fully miscible with THF.[7][13] This allows for the gradual and controlled induction of aggregation by simply varying the volume fraction of water.

-

Spectroscopic Analysis: UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are used in tandem. A change in the absorption spectrum (e.g., scattering effects) can indicate particle formation, while the PL spectrum directly measures the emission intensity, providing clear evidence of the AIE "turn-on" effect.

Detailed Experimental Workflow

Objective: To induce and quantify the aggregation-induced emission of a TPE derivative.

Materials:

-

TPE derivative (e.g., 1,1,2,2-tetrakis(4-methoxyphenyl)ethene)

-

Tetrahydrofuran (THF), spectroscopy grade

-

Deionized water

-

Volumetric flasks, micropipettes

-

UV-Vis Spectrophotometer

-

Fluorometer (Photoluminescence Spectrometer)

Protocol:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of the TPE derivative in THF. Ensure the compound is fully dissolved.

-

From this, prepare a working solution of 10 µM in THF. This concentration is low enough to ensure a molecularly dissolved state and prevent aggregation in pure THF.

-

-

Inducing Aggregation:

-

Prepare a series of 11 vials.

-

In each vial, add the appropriate volume of the 10 µM TPE working solution in THF.

-

To these vials, add increasing volumes of deionized water to achieve final water fractions (fw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 99% by volume. The final concentration of the TPE derivative should be kept constant across all samples by adjusting the total volume. For example, for a 3 mL final volume, the 0% fw sample is pure working solution, while the 90% fw sample contains 0.3 mL of working solution and 2.7 mL of water.

-

Gently vortex each vial and allow them to equilibrate for 5 minutes.

-

-

Spectroscopic Measurements:

-

UV-Vis Absorption: For each sample, record the absorption spectrum from 250 nm to 600 nm. Note any changes in the baseline, which may indicate light scattering from newly formed nano-aggregates.

-

Photoluminescence (PL): For each sample, record the emission spectrum. Excite the sample at its absorption maximum (typically around 310-330 nm for TPE derivatives). Record the emission spectra (typically in the 400-600 nm range).

-

-

Data Analysis and Interpretation:

-

Plot the PL emission intensity at the wavelength of maximum emission (λem, max) as a function of the water fraction (fw).

-

Expected Result: You should observe very low PL intensity at low water fractions (0-60%). As the water fraction increases beyond a critical point (typically >60-70%), the PL intensity will rise sharply, often by several hundred-fold, indicating that aggregation has switched on the fluorescence.[7] This sigmoidal curve is the classic signature of AIE.

-

Caption: Standard experimental workflow for characterizing the AIE effect.

Quantitative Data Summary

The results from the AIE experiment can be summarized to compare the photophysical properties of the AIEgen in its dissolved and aggregated states.

| Property | State (Solvent) | Typical Value | Interpretation |

| Absorption λmax | Dissolved (THF) | ~315 nm | Corresponds to the π-π* transition of the molecularly dissolved TPE core. |

| Aggregated (90% H2O) | ~320 nm | A slight red-shift and baseline elevation due to scattering may be observed. | |

| Emission λem, max | Dissolved (THF) | ~470 nm | Emission is present but extremely weak. |

| Aggregated (90% H2O) | ~475 nm | Emission is intensely strong at a similar wavelength.[13] | |

| Quantum Yield (ΦF) | Dissolved (THF) | < 1% | Proves the dominance of non-radiative decay pathways in solution. |

| Aggregated (90% H2O) | > 60% | Demonstrates the highly efficient radiative decay upon aggregation. | |

| Fluorescence Lifetime (τ) | Dissolved (THF) | < 1 ns | Short lifetime indicates rapid non-radiative decay. |

| Aggregated (90% H2O) | 3-5 ns | Longer lifetime is consistent with a blocked non-radiative channel.[14] |

Implications for Drug Development and Research

The "light-up" nature of TPE-based AIEgens makes them exceptionally powerful tools for biological sensing and imaging, directly addressing the needs of drug development professionals.[8][15]

-

High Signal-to-Noise Ratio: AIE probes are "dark" until they bind to their target or aggregate in a specific cellular environment, minimizing background fluorescence and leading to highly sensitive detection.[8][16]

-

Real-Time Monitoring: AIEgens can be conjugated to peptides or drugs to track their delivery and release in real-time.[16][17] For instance, a drug-AIEgen conjugate might be non-emissive while tethered, but upon enzymatic cleavage at a tumor site, the released AIEgen aggregates and fluoresces, signaling successful drug release.

-

Theranostics: TPE derivatives can be engineered for theranostic applications, where they serve as both an imaging agent to locate diseased tissue and a photosensitizer for photodynamic therapy.[8]

-

Biosensing: The AIE effect can be triggered by specific analytes, making TPE derivatives excellent candidates for creating selective probes for ions, proteins, and other biomolecules.[18][19]

By understanding the fundamental principles of AIE, researchers can rationally design and synthesize novel probes and materials with tailored properties for advanced biomedical applications.

References

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aggregation-Induced Emission: New Vistas at the Aggregate Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aggregation-induced emission - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chinesechemsoc.org [chinesechemsoc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. | Semantic Scholar [semanticscholar.org]

From Serendipity to Design: A Historical and Technical Guide to Ethene-Based Chromophores in Research

<_- an in-depth technical guide on the historical context of ethene-based chromophores in research>

Introduction: The Ethene Backbone - A Foundation for Color and Function

At the heart of a vast array of molecules that interact with light lies a simple yet profound structural motif: the carbon-carbon double bond, the ethene (or ethylene) group. This fundamental unit of unsaturation forms the core of what chemists and biologists term a "chromophore" – literally, the "color-bearer."[1][2] The presence of the π-electron system in the ethene bond allows for the absorption of light in the ultraviolet or visible regions of the electromagnetic spectrum, a property that has been harnessed and engineered over centuries of scientific inquiry.[1][3] This guide provides an in-depth technical exploration of the historical context of ethene-based chromophores, tracing their journey from early observations of natural pigments to their current role in cutting-edge research and drug development. We will delve into the key scientific milestones, the evolution of synthetic strategies, and the ever-expanding applications that have established ethene-based chromophores as indispensable tools for researchers, scientists, and drug development professionals.

Part 1: Early Encounters and the Dawn of Chromophore Theory

The story of ethene-based chromophores begins not in a modern laboratory, but with early observations of colored compounds in nature. While the formal concept of a chromophore wouldn't emerge until the late 19th century, the correlation between chemical structure and color was a subject of fascination and early investigation.[4][5]

1.1. The Pre-Chromophore Era: Empirical Observations

Early chemists and naturalists documented the vibrant colors of plant and animal life, attributing them to specific "coloring principles." These initial investigations were largely empirical, focusing on the extraction and characterization of pigments. The structural underpinnings of these colors, often involving conjugated systems of ethene-like double bonds, remained elusive. A significant milestone in understanding the chemistry of ethene itself came in the early 20th century when Russian scientist Dimitry Neljubow identified ethylene as the component in illuminating gas that affected plant growth, laying the groundwork for its recognition as a plant hormone.[6][7]

1.2. The Birth of the Chromophore Concept

The late 19th century witnessed a paradigm shift with the advent of structural theory in organic chemistry.[5] In 1876, German chemist Otto Witt first proposed the term "chromophore" to describe specific atomic groupings responsible for color.[4] He also introduced the concept of "auxochromes," groups that, while not chromophores themselves, could enhance or modify the color.[1][3] This framework provided a crucial vocabulary and conceptual model for understanding the relationship between molecular structure and light absorption. Ethene and other unsaturated groups were quickly identified as key chromophores.[1][2]

Part 2: The Rise of Synthetic Dyes and Mechanistic Understanding

The late 19th and early 20th centuries were a golden age for the synthetic dye industry. This era, driven by the demand for new and vibrant colors, spurred fundamental research into the synthesis and properties of chromophoric systems, many of which were based on extended chains of ethene-like units.

2.1. The Power of Conjugation

A critical breakthrough was the recognition of the importance of conjugation – the alternation of single and double bonds. Extending the conjugated system of ethene units was found to shift the absorption of light to longer wavelengths, moving from the UV into the visible spectrum.[3] This principle became a cornerstone of dye design and is fundamental to tuning the photophysical properties of all ethene-based chromophores.

2.2. Early Spectroscopic Investigations

The development of spectroscopy provided the tools to quantitatively study the interaction of light with molecules.[4] Ultraviolet-visible (UV-Vis) spectroscopy became an essential technique for characterizing chromophores, allowing researchers to correlate specific structural features with absorption maxima (λmax).[8][9] These early spectroscopic studies provided the empirical data that would later be explained by quantum mechanical models.

Part 3: The Quantum Leap - Understanding the Photophysics of Ethene-Based Chromophores

The advent of quantum mechanics in the 20th century revolutionized the understanding of chromophores. It provided a theoretical framework to explain the observed spectroscopic properties and to predict the behavior of new molecular designs.

3.1. Molecular Orbitals and Electronic Transitions

The absorption of light by an ethene-based chromophore is now understood as the promotion of an electron from a lower-energy bonding π molecular orbital to a higher-energy antibonding π* molecular orbital (a π → π* transition).[1] The energy difference between these orbitals dictates the wavelength of light absorbed.

3.2. Factors Influencing Photophysical Properties

The historical progression of research has elucidated several key factors that can be manipulated to tune the properties of ethene-based chromophores:

-

Conjugation Length: As the length of the conjugated system increases, the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) decreases, leading to a bathochromic (red) shift in the absorption maximum.[3]

-

Substituent Effects: The addition of electron-donating or electron-withdrawing groups to the ethene backbone can significantly alter the electronic structure and, consequently, the absorption and emission properties. This "push-pull" concept is a powerful tool in modern chromophore design.[10][11]

-

Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.[3]

-

Temperature: Lower temperatures can lead to higher absorption in UV-visible spectroscopy.[2]

Table 1: Key Photophysical Properties of Ethene-Based Chromophores

| Property | Description | Influencing Factors |

| Absorption Maximum (λmax) | The wavelength at which the chromophore absorbs light most strongly. | Conjugation length, substituents, solvent polarity. |

| Molar Absorptivity (ε) | A measure of how strongly the chromophore absorbs light at a given wavelength. | Molecular structure, conjugation. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Molecular rigidity, solvent, temperature, presence of quenchers. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Molecular structure, solvent relaxation. |

Part 4: Modern Applications in Research and Drug Development

The foundational understanding of ethene-based chromophores has paved the way for their application in a vast range of scientific disciplines, from materials science to medicine.

4.1. Bioimaging and Fluorescent Probes

One of the most significant impacts of ethene-based chromophores has been in the field of bioimaging. By attaching these chromophores to biomolecules, researchers can visualize and track cellular processes in real-time. The development of fluorescent probes for detecting specific analytes, such as ethylene in living cells, has been a major area of research.[12][13][14]

Experimental Workflow: Development of an Ethene-Based Fluorescent Probe

Caption: Workflow for developing an ethene-based fluorescent probe.

4.2. Photoswitches and Molecular Machines

The ability of the ethene double bond to undergo photoisomerization (e.g., cis-trans isomerization) has been exploited to create molecular photoswitches.[15][16][17] These molecules can be reversibly converted between two different states using light, enabling the control of biological processes or the development of light-responsive materials.[17] Ethylene-bridged azobenzene chromophores are a prominent example of such photoswitches.[15][18]

Signaling Pathway: Light-Activated Drug Release using an Ethene-Based Photoswitch

Caption: A photoswitchable drug delivery system.

4.3. Drug Discovery and Development

The principles of chromophore design are closely intertwined with the historical development of drug discovery.[19][20] The concept of a "pharmacophore," which describes the essential features of a molecule required for biological activity, shares a conceptual lineage with the chromophore concept.[21] Ethene-based structures are prevalent in many classes of drugs, and understanding their electronic and steric properties is crucial for rational drug design.[22][23]

Part 5: Future Directions and Perspectives

The historical journey of ethene-based chromophores is far from over. Current research continues to push the boundaries of what is possible, with a focus on:

-

Enhanced Photophysical Properties: The design and synthesis of novel chromophores with improved brightness, photostability, and larger Stokes shifts are ongoing goals.[24][25][26]

-

Multifunctional Probes: The integration of ethene-based chromophores into more complex systems that can simultaneously sense multiple analytes or perform therapeutic functions is a growing area of interest.

-

Advanced Materials: The incorporation of ethene-based chromophores into polymers and other materials is leading to the development of novel organic semiconductors, nonlinear optical materials, and light-emitting diodes.[27][28][29]

Conclusion

From the early, empirical observations of color to the sophisticated design of molecular machines, the history of ethene-based chromophores is a testament to the power of fundamental scientific inquiry. The simple carbon-carbon double bond has proven to be an remarkably versatile and powerful tool, enabling researchers to probe the intricacies of biological systems, control molecular processes with light, and develop new materials with tailored properties. As our understanding of the intricate interplay between molecular structure and photophysics continues to deepen, the future of ethene-based chromophores in research and drug development promises to be as vibrant and impactful as the colors they produce.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Chromophore | Molecular Structure, Absorption, Fluorescence | Britannica [britannica.com]

- 5. Significant Milestones in Chemistry: A Timeline of Influential Chemists - ChemistryViews [chemistryviews.org]

- 6. Ethylene | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of ethene C2H4 CH2=CH2 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes [beilstein-journals.org]

- 12. An Activity-Based Sensing Fluorogenic Probe for Monitoring Ethylene in Living Cells and Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Preparation of Ethylene Fluorescence Probes Based on Arylolefins and Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Photoswitch - Wikipedia [en.wikipedia.org]

- 18. Visible Light-Driven Alkyne-Grafted Ethylene-Bridged Azobenzene Chromophores for Photothermal Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Drug discovery: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. Drug discovery and development: A historical overview, current challenges and perspectives | Life Sciences, Medicine and Biomedicine [biomescientia.com]

- 24. The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 25. Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission | MDPI [mdpi.com]

- 29. Quick Reaction "Chromophores" Emerge as New Class of Semiconductors, Suitable for Nanoscale Electronics | Penn Today [penntoday.upenn.edu]

An In-Depth Technical Guide to the Molecular Structure of Tetra-p-tolylethene

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the molecular structure of tetra-p-tolylethene (TPE), a cornerstone molecule in the field of advanced materials and supramolecular chemistry. We will delve into its synthesis, conformational analysis, and the structural underpinnings of its signature photophysical properties, particularly Aggregation-Induced Emission (AIE).

Introduction: The Significance of this compound

This compound (TPE) is an organic compound featuring a central ethylene core bonded to four para-tolyl groups. It is a derivative of tetraphenylethene (TPE) and shares its remarkable photophysical behavior known as Aggregation-Induced Emission (AIE). Unlike conventional fluorescent molecules that often suffer from quenching in the aggregated or solid state, TPE and its derivatives exhibit enhanced fluorescence intensity upon aggregation.[1] This unique characteristic has positioned TPE as a critical building block in the development of novel materials for organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and chemical sensors.[1] Understanding the intricate details of its molecular structure is paramount to rationally designing and synthesizing new TPE-based functional materials with tailored properties.

Synthesis of the this compound Core

The primary and most established method for synthesizing the this compound core is the McMurry reaction . This reductive coupling of two ketone molecules provides an efficient route to the sterically hindered ethene core.

Experimental Protocol: McMurry Coupling for this compound

This protocol outlines a representative synthesis of this compound from di-p-tolylmethanone.

Materials:

-

Di-p-tolylmethanone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (for chromatography)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a three-necked flask under an inert atmosphere (Argon or Nitrogen), anhydrous THF is added, followed by the slow, dropwise addition of TiCl₄ at 0°C (ice bath). The resulting yellow suspension is stirred, and zinc dust is added in portions, causing the color to change to black, indicating the formation of the low-valent titanium species. The mixture is then heated to reflux for 2 hours.

-

Coupling Reaction: A solution of di-p-tolylmethanone in anhydrous THF is added dropwise to the refluxing black suspension of the low-valent titanium reagent. The reaction mixture is refluxed for an additional 6-8 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate solution. The mixture is stirred for 30 minutes and then filtered. The filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The low-valent titanium reagent is highly reactive and sensitive to air and moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a high yield of the desired alkene.

-

Anhydrous Solvents: Water will react with and deactivate the titanium reagent. The use of anhydrous THF is essential for the success of the reaction.

-

Reflux Conditions: The reductive coupling requires thermal energy to proceed at a reasonable rate. Refluxing in THF provides the necessary temperature for the reaction to go to completion.

Diagram of the McMurry Reaction Workflow:

Caption: Workflow for the synthesis of this compound via McMurry coupling.

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a non-planar, propeller-like conformation. This steric congestion arises from the four bulky p-tolyl groups attached to the central C=C double bond.

Key Structural Features:

-

Central Ethene Core: The molecule is built around a C=C double bond.

-

Four p-Tolyl Substituents: Each carbon of the ethene core is bonded to two p-tolyl groups.

-

Propeller-like Conformation: Due to severe steric hindrance between the ortho-hydrogens of the tolyl rings, the aromatic rings are twisted out of the plane of the central ethene unit. This results in a chiral, propeller-like arrangement.

Torsional Angles:

The most critical geometric parameters in understanding the properties of this compound are the torsional (dihedral) angles between the planes of the p-tolyl rings and the plane of the central C=C double bond. These angles are crucial as they govern the extent of π-conjugation between the aromatic rings and the ethene core.

Diagram Illustrating the Propeller-like Conformation:

Caption: Schematic of the propeller-like structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the synthesis and elucidating the structural dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for verifying the molecular structure of TPE.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the p-tolyl groups and the methyl protons. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 6.88–7.16 ppm.[1] The four methyl groups give rise to a sharp singlet at approximately δ 2.17–2.28 ppm.[1] The integration of these signals confirms the ratio of aromatic to methyl protons, which is consistent with the molecular formula.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, showing characteristic signals for the sp² carbons of the ethene core and the aromatic rings, as well as the sp³ carbon of the methyl groups.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | 6.88 - 7.16 | Multiplet |

| Methyl | 2.17 - 2.28 | Singlet |

The Structural Basis of Aggregation-Induced Emission (AIE)

The propeller-like structure of this compound is the key to its signature AIE properties.

Mechanism of AIE:

-

In Dilute Solution: In a good solvent, individual TPE molecules are well-dissolved. Upon photoexcitation, the molecule can readily undergo intramolecular rotations of the p-tolyl groups around the single bonds connecting them to the ethene core. These rotational motions provide a non-radiative decay pathway for the excited state, effectively quenching fluorescence. As a result, TPE is weakly emissive in dilute solutions.

-

In Aggregated State: When TPE molecules aggregate, for instance, in a poor solvent or in the solid state, the intramolecular rotations of the p-tolyl groups are sterically hindered by neighboring molecules. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels. Consequently, the excited state is forced to decay radiatively, leading to a significant enhancement in fluorescence intensity.[1]

Diagram of the AIE Mechanism:

Caption: The mechanism of Aggregation-Induced Emission (AIE) in this compound.

Conclusion and Future Outlook

The molecular structure of this compound, characterized by its propeller-like conformation, is intrinsically linked to its remarkable AIE properties. The steric hindrance imposed by the four p-tolyl groups restricts intramolecular rotation in the aggregated state, leading to enhanced fluorescence. This fundamental structure-property relationship has been the driving force behind the extensive research and development of TPE-based materials.

Future research will likely focus on the precise control of the solid-state packing of TPE derivatives through crystal engineering to fine-tune their emission properties. Furthermore, the development of new synthetic methodologies to introduce diverse functionalities to the TPE core will continue to expand its applications in drug delivery, theranostics, and advanced materials science. A detailed experimental determination of the crystal structure of the parent this compound would be a valuable contribution to the field, providing a precise benchmark for computational studies and a deeper understanding of its solid-state behavior.

References

An In-depth Technical Guide to Tetra-p-tolylethene: Properties and Applications

This guide provides a comprehensive overview of the chemical and physical properties of Tetra-p-tolylethene (TPE), a cornerstone molecule in the field of materials science. TPE is a prime example of a luminogen exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon with profound implications for the development of advanced optoelectronic materials, chemical sensors, and biomedical probes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of TPE's fundamental characteristics and its experimental handling.

Core Molecular Identifiers

This compound is a symmetrical, sterically hindered aromatic alkene. Its unique propeller-like structure is central to its remarkable photophysical behavior.

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | [1] |

| Synonyms | 1,1,2,2-Tetra-p-tolylethene | |

| CAS Number | 5831-43-6 | [1] |

| Molecular Formula | C₃₀H₂₈ | [1] |

| Molecular Weight | 388.54 g/mol | [1] |

| InChI Key | KNBCWMJBIJTDTC-UHFFFAOYSA-N | [2] |

The Phenomenon of Aggregation-Induced Emission (AIE)

The most defining characteristic of this compound is its Aggregation-Induced Emission (AIE). In dilute solutions, TPE is virtually non-emissive. However, upon aggregation in poor solvents or in the solid state, it becomes strongly fluorescent. This behavior is antithetical to most traditional fluorophores, which suffer from Aggregation-Caused Quenching (ACQ).

The underlying mechanism for AIE in TPE is the Restriction of Intramolecular Motions (RIM) . In the dissolved state, the four p-tolyl rings of the TPE molecule undergo low-frequency rotational and vibrational motions. These motions provide non-radiative pathways for the excited state to decay, effectively quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a dramatic increase in fluorescence quantum yield.

References

An In-Depth Technical Guide to the Photophysics of Tetra-p-tolylporphyrin

This guide provides a comprehensive exploration of the core photophysical principles governing tetra-p-tolylporphyrin (TPP), a cornerstone molecule in photoscience. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic transitions, excited-state dynamics, and the experimental methodologies used to characterize this versatile porphyrin.

Foundational Principles: Structure and Electronic Absorption

Meso-tetra-p-tolylporphyrin (H₂TPP) is a synthetic porphyrin distinguished by four tolyl groups situated at the meso positions of the porphyrin macrocycle.[1][2][3] This structure gives rise to a rich electronic landscape, dominated by π-π* transitions within the conjugated 18-electron system. The electronic absorption spectrum of TPP is a key diagnostic tool, characterized by an intensely strong transition in the near-UV region, known as the Soret or B band, and a series of weaker transitions in the visible region, termed Q-bands.[4]

According to Gouterman's four-orbital model, these transitions arise from excitations between the two highest occupied molecular orbitals (HOMOs), a₁u(π) and a₂u(π), and the two degenerate lowest unoccupied molecular orbitals (LUMOs), eg(π*).[5] The intense Soret band (S₀ → S₂) is attributed to a strongly allowed transition, while the weaker Q-bands (S₀ → S₁) result from quasi-forbidden transitions, which gain intensity through vibronic coupling.[4][6] In toluene, TPP exhibits a Soret band maximum around 419 nm and four distinct Q-bands with maxima at approximately 515, 550, 593, and 649 nm.[4]

Table 1: Key Spectroscopic Properties of Tetra-p-tolylporphyrin in Toluene

| Parameter | Value | Reference(s) |

| Soret Band (λ_max) | ~419 nm | [4] |

| Q-Bands (λ_max) | ~515, 550, 593, 649 nm | [4] |

| Molar Extinction Coefficient (ε) at Soret Peak | ~460,000 cm⁻¹·M⁻¹ | [7] |

| Fluorescence Emission (λ_max) | ~649 and 717 nm | [4] |

| Fluorescence Quantum Yield (Φ_f) | 0.090 (Ar-purged) / 0.070 (air) | [7] |

| Singlet Lifetime (τ_S) | 12.8 ns (Ar-purged) / 9.9 ns (air) | [7] |

The Journey of an Excited State: A Jablonski Diagram Perspective

The fate of a TPP molecule after absorbing a photon can be elegantly visualized using a Jablonski diagram. This diagram maps the electronic states (singlet and triplet) and the transitions between them.[8][9]

Upon excitation to a higher singlet state, such as S₂ (the Soret band), the molecule undergoes a series of rapid, non-radiative relaxation processes.

Excitation into the Soret band populates the S₂ state. This state is extremely short-lived, with relaxation to the S₁ state occurring on a femtosecond to picosecond timescale via internal conversion (IC).[10][11] This process is a non-radiative transition between states of the same spin multiplicity and is highly efficient.[12] The excess vibrational energy deposited in the S₁ state is then rapidly dissipated to the surrounding solvent matrix through vibrational relaxation (VR), typically on the order of picoseconds.[10]

Once populated, the thermally equilibrated lowest excited singlet state (S₁) has several deactivation pathways:

-

Fluorescence: This is a radiative process where the molecule returns to the ground state (S₀) by emitting a photon. TPP exhibits a characteristic red fluorescence with emission maxima around 649 nm and 717 nm.[4] The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a critical parameter. For TPP in toluene, Φ_f is approximately 0.11, though this value can be sensitive to the presence of oxygen.[7][13][14] The lifetime of this singlet state (τ_S) is on the nanosecond timescale, typically around 10-13 ns in deoxygenated toluene.[7][15]

-

Intersystem Crossing (ISC): This is a non-radiative transition from the singlet state (S₁) to a state of different spin multiplicity, the triplet state (T₁).[16] In a triplet state, the molecule has two unpaired electrons with parallel spins.[17] For TPP, the nanosecond lifetime of the S₁ state allows for efficient intersystem crossing to the T₁ state.[12] This process is fundamental to applications like photodynamic therapy, as the long-lived triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[18][19]

The lowest triplet state (T₁) is significantly longer-lived than the S₁ state because its return to the singlet ground state is spin-forbidden.

-

Phosphorescence: At low temperatures in a rigid matrix (e.g., a frozen glass), the T₁ state can radiatively decay back to the S₀ ground state, a process known as phosphorescence.[20] This emission is red-shifted relative to fluorescence and occurs on a much longer timescale, from microseconds to milliseconds.[21][22]

-

Non-Radiative Decay: At room temperature in solution, phosphorescence is often quenched. The T₁ state primarily decays non-radiatively back to the ground state or is quenched by other molecules, most notably molecular oxygen.[19] The electronic structure of the photoexcited triplet state of TPP has been extensively studied using techniques like time-resolved electron paramagnetic resonance.[23]

Experimental Probing of TPP Photophysics

A suite of spectroscopic techniques is employed to unravel the complex photophysical pathways of TPP. The choice of experiment is dictated by the specific process and timescale of interest.

Objective: To determine the ground-state absorption profile, fluorescence emission spectrum, and fluorescence quantum yield (Φ_f).

Methodology:

-

Sample Preparation: Prepare a dilute solution of TPP in a spectroscopic-grade solvent (e.g., toluene) in a 1 cm pathlength quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[13]

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 350-750 nm.[24]

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the sample at a wavelength on the red edge of the Soret band or at one of the Q-band maxima (e.g., 514 nm).[13]

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to ~800 nm.

-

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity of the TPP sample.

-

Under identical experimental conditions (excitation wavelength, slit widths), measure the integrated fluorescence intensity of a well-characterized standard with a known quantum yield (e.g., meso-tetraphenylporphyrin itself can be used if a literature value is trusted).[14]

-

Calculate the quantum yield using the comparative method: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

-

Objective: To measure the fluorescence lifetime (τ_S) of the S₁ state.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength corresponding to a TPP absorption band, and a sensitive, fast-response detector.

-

Data Acquisition:

-

Excite the TPP sample (prepared as in 3.1) with the pulsed laser.

-

The detector records the arrival time of single fluorescence photons relative to the excitation pulse.

-

Accumulate a histogram of photon arrival times over millions of excitation cycles.

-

-

Analysis:

-

The resulting decay curve represents the population decay of the S₁ state.

-

Fit the decay histogram with an exponential or multi-exponential function after deconvolution with the instrument response function (IRF) to extract the lifetime(s). For TPP in solution, a single exponential decay is often sufficient.[15]

-